molecular formula C12H20O B11948136 Spiro[4.7]dodecan-6-one CAS No. 3002-04-8

Spiro[4.7]dodecan-6-one

Cat. No.: B11948136
CAS No.: 3002-04-8
M. Wt: 180.29 g/mol
InChI Key: ZIBHAUBCYMTZOT-UHFFFAOYSA-N
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Description

Spiro[4.7]dodecan-6-one is an organic compound with the molecular formula C12H20O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.7]dodecan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable diol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.7]dodecan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .

Scientific Research Applications

Spiro[4.7]dodecan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.7]dodecan-6-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.6]dodecan-7-one
  • Spiro[5.5]undecan-1-one
  • Spiro[4.4]nonane-1,6-dione

Uniqueness

Spiro[4.7]dodecan-6-one is unique due to its specific ring size and the position of the ketone group. This gives it distinct chemical properties and reactivity compared to other spiro compounds .

Biological Activity

Spiro[4.7]dodecan-6-one is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions that yield spiro compounds with diverse substituents. The compound can be synthesized through various methods, including:

  • Cyclization of dodecanone derivatives : This method involves the reaction of dodecanone with suitable reagents to form the spiro structure.
  • Use of catalysts : Catalysts such as Lewis acids can facilitate the formation of this compound from simpler precursors.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of spiro compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Antitumor Activity

Some studies have highlighted the antitumor properties of spiro compounds, including this compound. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, providing a basis for further investigation into their use as anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that spiro compounds may possess neuroprotective effects. Research has indicated that they could mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .

Case Study 2: Antitumor Activity

In a preclinical study, this compound derivatives were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of enzyme activity : Some studies suggest that spiro compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of apoptosis : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant activity : The ability to scavenge free radicals contributes to their neuroprotective effects.

Properties

CAS No.

3002-04-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[4.7]dodecan-12-one

InChI

InChI=1S/C12H20O/c13-11-7-3-1-2-4-8-12(11)9-5-6-10-12/h1-10H2

InChI Key

ZIBHAUBCYMTZOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCCC2)C(=O)CC1

Origin of Product

United States

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